N-(3-acetylphenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
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Overview
Description
“N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide” is a complex organic compound. It contains functional groups such as an acetylphenyl group, a furan ring, a sulfamoyl group, and a benzamide group. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered aromatic ring, could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, while the furan ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related benzamide derivatives indicate a keen interest in exploring their chemical properties and potential biological activities. For example, the synthesis of benzamide derivatives and their evaluation towards acetylcholinesterase, an enzyme related to Alzheimer's disease, show the methodological advancements in targeting neurological disorders (Yamali et al., 2021).
- Another study focused on the synthesis of novel benzamide derivatives for anticonvulsant activity, illustrating the compound's potential in therapeutic applications (Robertson et al., 1987).
Potential Biological Activities
- Benzamide derivatives have been explored for their inhibitory effects on enzymes such as acetylcholinesterase, suggesting their potential application in treating Alzheimer's disease (Yamali et al., 2021). This research direction emphasizes the development of novel inhibitors that could offer therapeutic benefits for neurodegenerative diseases.
- The exploration of benzamide derivatives in antitumor and antimicrobial activities highlights the compound's versatility. For instance, certain chlorinated compounds among the synthesized benzamide derivatives exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
Advanced Applications
- The compound's application extends to the development of selective inhibitors, as seen in the discovery of a novel histone deacetylase inhibitor with significant antitumor activity, indicating its potential use in cancer therapy (Zhou et al., 2008).
- Additionally, the synthesis of benzamide derivatives for the study of their neuroleptic activity points towards the exploration of psychiatric disorder treatments, further emphasizing the compound's relevance in medical research (Ogata et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-15(24)17-5-3-6-18(13-17)22-21(25)16-8-10-20(11-9-16)29(26,27)23(2)14-19-7-4-12-28-19/h3-13H,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYZCWOSNGJOMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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